1-(2-aminopropan-2-yl)cyclobutan-1-ol

Description

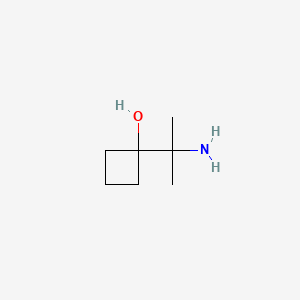

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopropan-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOJKPCMMDVAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCC1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol and Analogues

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials airitilibrary.comamazonaws.com. This process involves breaking bonds to identify strategic disconnections that correspond to reliable chemical reactions.

For 1-(2-aminopropan-2-yl)cyclobutan-1-ol, a primary retrosynthetic disconnection can be made at the carbon-carbon bond between the cyclobutane (B1203170) ring and the aminopropyl group. This disconnection suggests a nucleophilic addition of an equivalent of a 2-aminopropan-2-yl group to an electrophilic cyclobutanone (B123998) precursor. This leads to the identification of key fragments that can be used to construct the target molecule.

Based on the retrosynthetic analysis, two key strategic fragments are identified for the synthesis of this compound:

Cyclobutanone: This four-membered ring ketone serves as the electrophilic component. It is a readily available starting material that can undergo nucleophilic attack at the carbonyl carbon.

2-Aminopropan-2-yl Synthon: This fragment can be derived from a variety of precursors, such as 2-nitropropane or 2-amino-2-methylpropanenitrile, which can be converted into a suitable nucleophile like a Grignard reagent or an organolithium species after appropriate functional group manipulations and protection of the amino group.

An alternative approach involves the reaction of a protected 2-amino-2-methylpropanal with a cyclobutyl nucleophile. The synthesis of related amino alcohols, such as 2-amino-2-methyl-1-propanol, has been documented through various methods, including the hydrolysis of N-[1-(chloromethyl)propyl] acetamide and the hydrogenolysis of alpha-amino isobutyric acid alkyl esters google.comgoogle.com. These methods can be adapted for the preparation of the required aminopropyl precursor.

The target molecule contains a chiral center at the carbon of the cyclobutane ring bearing the hydroxyl group. The synthesis of enantiomerically pure this compound necessitates the use of chiral building blocks or an asymmetric synthesis strategy. Chiral 1,2-amino alcohols are valuable scaffolds in medicinal chemistry and can be synthesized through various methods, including asymmetric transfer hydrogenation of unprotected α-ketoamines and from arylglyoxals using a pseudoephedrine auxiliary nih.govnih.gov.

The design of chiral building blocks could involve:

Asymmetric synthesis of the aminopropyl fragment: This could be achieved through methods such as the catalytic asymmetric functionalization of N-unprotected amino esters frontiersin.org.

Use of a chiral auxiliary: A chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome of the key bond-forming reaction, followed by its removal.

Enantioselective addition to cyclobutanone: The use of a chiral catalyst to control the facial selectivity of the nucleophilic addition to the prochiral cyclobutanone.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the cyclobutane ring and introduce the required functional groups in a convergent manner. Cycloaddition reactions are particularly powerful for the formation of four-membered rings.

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone of cyclobutane synthesis nih.gov. The [2+2] cycloaddition is the most common method for synthesizing cyclobutanes nih.gov.

[2+2] cycloaddition reactions involve the combination of two components with two atoms each to form a four-membered ring. These reactions can be promoted by heat, light, or a catalyst.

Thermal [2+2] Cycloadditions: These reactions are often used for the synthesis of cyclobutane derivatives from alkenes and alkynes. The formation of substituted cyclobutanes can be achieved through the cycloaddition of an alkene and an alkyne organicreactions.org.

Photochemical [2+2] Cycloadditions: This method is widely used for the synthesis of cyclobutanes and involves the irradiation of two olefinic partners with UV or visible light acs.org. The reaction can be performed intermolecularly or intramolecularly to afford a variety of cyclobutane structures.

Lewis Acid Promoted [2+2] Cycloadditions: Lewis acids can catalyze the [2+2] cycloaddition of allenoates and alkenes to produce 1,3-substituted cyclobutanes in high yields nih.govacs.org.

Below is a table summarizing various [2+2] cycloaddition strategies for the synthesis of substituted cyclobutanes.

| Reaction Type | Reactants | Conditions | Product Type |

| Thermal Cycloaddition | Fluorinated alkene + Conjugated diene | Autogeneous pressure, free-radical inhibitors | Four-membered ring favored over six-membered |

| Photochemical Cycloaddition | Enone + Alkene | UV or visible light | Bicyclo[4.2.0]octane derivatives |

| Lewis Acid Promoted Cycloaddition | Allenoate + Terminal alkene | Lewis acid (e.g., BF₃·OEt₂) | 1,3-substituted cyclobutanes |

| Enamine [2+2] Cycloaddition | Aldehyde, diethylamine, dialkyl fumarate | K₂CO₃, acetonitrile (B52724), 25°C | Functionalized cyclobutanes |

High-pressure chemistry offers significant advantages for certain chemical transformations, including cycloaddition reactions. Applying high pressure can increase reaction rates, improve yields, and enhance selectivity, particularly for reactions that are sluggish under standard conditions adesisinc.comresearchgate.net.

High-pressure conditions are particularly effective for [2+2] cycloaddition reactions that are otherwise difficult to achieve. For instance, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether as the key step ru.nl. This approach demonstrates the utility of high pressure in constructing functionalized cyclobutanol (B46151) derivatives.

The table below provides examples of high-pressure-mediated cycloaddition reactions.

| Reactants | Pressure | Temperature | Time | Yield | Reference |

| Sulfonyl allene (B1206475) + Benzyl vinyl ether | 15 kbar | 50°C | 19 h | 83% | ru.nl |

| Sulfonyl allene + Benzyl vinyl ether | 15 kbar | 21°C | 19 h | 45% | ru.nl |

| Sulfonyl allene + Benzyl vinyl ether | 15 kbar | 75°C | 19 h | 68% | ru.nl |

Ring Formation and Annulation Methodologies

Ring formation and annulation strategies provide access to the cyclobutane core through the transformation of acyclic or other cyclic precursors. These methods are particularly useful when direct cycloaddition is not feasible or does not provide the desired substitution pattern.

One prominent method is the Tiffeneau–Demjanov rearrangement , a ring expansion reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.org For the synthesis of a substituted cyclobutanone (a direct precursor to the target cyclobutanol), one could envision starting from a substituted 1-aminomethyl-cyclopropanol. The resulting cyclobutanone can then be subjected to nucleophilic addition at the carbonyl group. This rearrangement provides a reliable method for one-carbon ring expansions, particularly for accessing five, six, and seven-membered rings, though its application to smaller rings is also established. wikipedia.orgresearchgate.net The reaction proceeds via the formation of a diazonium ion, followed by a concerted migration of a carbon atom of the ring, leading to the expanded ketone. ugent.be

Another powerful tool is the Kulinkovich reaction , which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org While primarily used for cyclopropanol synthesis, modifications and extensions of this chemistry, such as the de Meijere variation, can be applied to generate larger rings. The core of the reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgnrochemistry.com This intermediate then reacts with the ester in a process equivalent to a double alkylation to form the cyclic alcohol. youtube.com

Formal [3+1] cycloaddition strategies have also emerged for the synthesis of substituted cyclobutanols. For instance, the reaction of lithiated 1,1-diborylalkanes with epihalohydrins furnishes 3-borylated cyclobutanols. nih.gov The boron moiety serves as a versatile synthetic handle for subsequent functionalization to install the desired substituents. nih.gov

Table 2: Comparison of Ring Formation Methodologies for Cycloalkanone/Cycloalkanol Synthesis

| Reaction Name | Starting Materials | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Tiffeneau–Demjanov | 1-Aminomethyl-cycloalkanol, Nitrous acid | Diazonium ion | Ring-expanded cycloalkanone | wikipedia.org |

| Kulinkovich Reaction | Ester, Grignard reagent, Ti(IV) alkoxide | Titanacyclopropane | Cyclopropanol (typically) | organic-chemistry.org |

Amination Reactions on Cyclobutanol Scaffolds

Introducing the 2-aminopropan-2-yl moiety onto a pre-formed cyclobutanol or cyclobutanone scaffold is a key strategic consideration. This can be achieved through various amination techniques.

Conjugate addition, or Michael addition, is a versatile method for forming carbon-carbon or carbon-heteroatom bonds. To synthesize the target structure, a conjugate addition approach could involve the reaction of a suitable nitrogen nucleophile with a cyclobutylidene substrate bearing an appropriate activating group. For instance, a nitro-substituted cyclobutylidene could react with a nucleophile, followed by reduction of the nitro group to the amine.

The asymmetric conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, has been extensively studied and provides a route to highly functionalized, enantioenriched products. mdpi.commdpi.com Organocatalysis has emerged as a powerful tool in this area, utilizing chiral amines or thioureas to control the stereochemical outcome. mdpi.com This strategy allows for the installation of a nitrogen-containing substituent that can be further elaborated into the desired 2-aminopropan-2-yl group. A study on the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols successfully employed the conjugate addition of various amines to cyclobutane scaffolds as a key diversification step. ru.nl

Asymmetric amination reactions offer a direct route to chiral amines from prochiral precursors like ketones or alcohols. For a cyclobutanol scaffold, this could involve the direct amination of a cyclobutanone precursor. Organocatalytic asymmetric α-amination of carbonyl compounds is a well-developed field, providing access to chiral α-amino ketones which can be subsequently reduced. mdpi.com

Alternatively, a reductive amination approach can be employed. This involves the reaction of a ketone (e.g., cyclobutanone substituted with a propan-2-ol group at the 1-position) with an amine source in the presence of a reducing agent. The development of enzymatic cascades for the asymmetric amination of alcohols has provided a green and highly selective alternative. researchgate.net Such a system could employ an alcohol dehydrogenase to oxidize a secondary alcohol to a ketone in situ, which is then reductively aminated by an amine dehydrogenase, creating a cofactor self-sufficient cycle. researchgate.net Chiral SPINOL-derived borophosphates have also been developed as catalysts for asymmetric reductive amination with pinacolborane. nih.gov

Intramolecular cyclization strategies can be employed to form one of the rings in the target molecule or a related precursor. For example, an appropriately functionalized acyclic precursor could undergo cyclization to form the cyclobutane ring. A notable example in a related system is the synthesis of (-)-huperzine A, which involved a novel intramolecular aza-Prins cyclization in tandem with a cyclobutane fragmentation to create a bicyclic amine framework. nih.gov While this is a fragmentation rather than a formation, it highlights the utility of intramolecular reactions involving cyclobutane intermediates.

Another approach could involve the intramolecular cyclization of a nitrogen-containing species onto a pre-existing functional group to form a heterocyclic intermediate that is subsequently transformed. For instance, N-N(+) bond-forming intramolecular cyclization has been used to synthesize spiro-pyrazolilammonium salts from O-tosyloxy β-aminopropioamidoximes, demonstrating the feasibility of forming new rings via intramolecular attack of a nitrogen nucleophile. researchgate.net

Multi-Step Synthetic Sequences

The synthesis of a complex molecule like this compound would invariably involve a multi-step sequence, combining several of the aforementioned methodologies. Chiral vicinal amino alcohols are important motifs in pharmaceuticals, and numerous multi-step chemical and chemo-enzymatic strategies have been developed for their synthesis. researchgate.net

A plausible multi-step pathway could commence with the formation of a substituted cyclobutanone via a [2+2] cycloaddition or a Tiffeneau-Demjanov ring expansion. This cyclobutanone would then be the focal point for introducing the two key functional groups.

Hypothetical Synthetic Sequence:

Cyclobutanone Formation: A [2+2] cycloaddition between ketene and an appropriately substituted alkene to form a cyclobutanone.

Carbonyl Functionalization: Nucleophilic addition of a protected 2-propanyl nucleophile (e.g., from 2-lithiopropane or a Grignard reagent derived from 2-bromopropane) to the cyclobutanone carbonyl group to install the tertiary alcohol and the propane backbone.

Introduction of Nitrogen: Conversion of a functional group on the cyclobutane ring (e.g., a ketone precursor) to an amine. This could involve reductive amination of a second carbonyl group or conversion of a carboxylic acid derivative via a Curtius or Hofmann rearrangement.

Final Deprotection: Removal of any protecting groups to yield the final this compound.

The development of multi-step continuous-flow synthesis offers a modern approach to such sequences, allowing for the safe handling of hazardous intermediates and often improving yields and reducing reaction times. flinders.edu.au The synthesis of related 2-substituted 2-aminopropane-1,3-diols, such as the immunosuppressive agent FTY720 (Fingolimod), highlights the importance of multi-step sequences in accessing structurally related, biologically active molecules. nih.gov

Sequential Transformations for Target Construction

A sequential or linear synthesis provides a step-by-step approach to building the target molecule, allowing for purification and characterization at intermediate stages. The most viable sequential route involves the addition of a 2-propylamino nucleophile to cyclobutanone.

A primary challenge in this sequence is the acidic proton of the amine group, which is incompatible with strongly basic organometallic reagents. Therefore, the amine functionality must be protected. A plausible synthetic sequence is outlined below:

Protection of the Amine: Starting with 2-amino-2-methylpropane, the amino group can be protected using a suitable protecting group (e.g., Boc, Cbz, or conversion to a non-reactive derivative like a sulfinamide).

Formation of the Nucleophile: The protected aminopropane is then converted into a potent carbon nucleophile. A common method is the formation of a Grignard reagent by reacting the corresponding alkyl halide with magnesium metal. masterorganicchemistry.com Organolithium reagents can also be employed.

Nucleophilic Addition: The cornerstone of this synthesis is the nucleophilic addition of the prepared organometallic reagent to the carbonyl carbon of cyclobutanone. byjus.com This reaction breaks the C=O pi bond and forms a new carbon-carbon single bond, creating a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Workup and Deprotection: An acidic workup protonates the resulting alkoxide to yield the protected tertiary alcohol. Subsequent removal of the protecting group reveals the final target compound, this compound.

The table below summarizes a hypothetical sequential synthesis based on a Grignard reaction.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection | 2-amino-2-methylpropane, (Boc)₂O, Solvent (e.g., Dichloromethane) | tert-butyl (2-methylpropan-2-yl)carbamate |

| 2 | Halogenation | Protected amine, Halogenating agent (e.g., NBS, PBr₃) | Protected 2-bromo-2-methylpropane derivative |

| 3 | Grignard Formation | Protected bromo-alkane, Mg turnings, Anhydrous Ether (e.g., THF, Diethyl ether) | tert-butyl (2-(magnesiobromo)-2-methylpropan-2-yl)carbamate |

| 4 | Nucleophilic Addition | Grignard reagent, Cyclobutanone, Anhydrous Ether, followed by H₃O⁺ workup | Protected this compound |

| 5 | Deprotection | Protected amino alcohol, Strong acid (e.g., Trifluoroacetic acid) | This compound |

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations under the same reaction conditions, enhancing synthetic efficiency. nih.gov While no specific cascade reaction for the direct synthesis of this compound has been reported, related methodologies for constructing complex cyclobutane-containing scaffolds exist.

For instance, copper-catalyzed domino reactions of anilines with cyclobutanone oxime have been developed to synthesize spirotetrahydroquinoline derivatives. nih.govbeilstein-journals.org This process involves a sequence of nucleophilic attack, cyclization, and aromatization. nih.govbeilstein-journals.org A hypothetical cascade for the target molecule could be envisioned starting from a functionalized cyclobutane precursor that undergoes a series of intramolecular events. Such a strategy, however, remains speculative without direct experimental precedent.

Control of Stereochemistry in Synthesis

The target molecule possesses a quaternary stereocenter at the C1 position of the cyclobutane ring. The synthesis of a single enantiomer requires a robust strategy for stereochemical control.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is relevant when a molecule with a pre-existing stereocenter undergoes a reaction that creates a new one. In the primary synthetic route discussed (addition of an achiral nucleophile to achiral cyclobutanone), no diastereomers are formed. However, diastereoselectivity is a key consideration in the synthesis of substituted cyclobutane analogues. For example, Michael additions of nucleophiles to substituted cyclobutenes often proceed with high diastereoselectivity, typically favoring the formation of the trans product. nih.govresearchgate.net These methods provide access to multi-substituted cyclobutanes with predictable relative stereochemistry. nih.govcitedrive.com

Enantioselective Catalysis and Resolutions

To produce an enantiomerically enriched product, several catalytic strategies can be employed.

Asymmetric Nucleophilic Addition: The addition of the 2-aminopropan-2-yl nucleophile to cyclobutanone could be rendered enantioselective by using a chiral catalyst. This could involve pre-complexing the organometallic reagent with a chiral ligand, which then directs the nucleophilic attack to one face of the prochiral ketone.

Enantioselective Reduction: An alternative strategy involves the synthesis of a prochiral ketone precursor, such as 2-(cyclobutanecarbonyl)propan-2-yl amine. The subsequent enantioselective reduction of the ketone, using established methods like CBS reduction or transfer hydrogenation with a chiral catalyst, would yield the chiral amino alcohol. nih.gov

Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. This can be achieved through enzymatic resolution or by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Iridium-catalyzed enantioselective cleavage of prochiral cyclobutanols is a related method that highlights the potential for creating chirality within cyclobutane systems, achieving high enantiomeric excess (up to 95% ee) using chiral ligands like DTBM-SegPhos. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. nih.gov For the synthesis of this compound, a chiral auxiliary could be employed to direct the formation of the quaternary stereocenter.

One hypothetical approach would be to attach a chiral auxiliary, such as an Evans oxazolidinone, to a cyclobutane carboxylic acid precursor. youtube.com The auxiliary would then direct a stereoselective alkylation or other C-C bond-forming reaction at the carbon destined to become the quaternary center. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates. wikipedia.org This strategy allows for the construction of the desired stereochemistry, after which the auxiliary can be cleaved and recovered.

| Auxiliary Type | General Application | Plausible Use in Synthesis |

| Evans Oxazolidinones | Diastereoselective aldol (B89426) reactions and alkylations. youtube.com | Attachment to a cyclobutanoyl group to direct stereoselective addition of a 2-propyl-2-amine equivalent. |

| Pseudoephedrine | Asymmetric alkylation of amide enolates. wikipedia.org | Formation of an amide with cyclobutane carboxylic acid to guide the stereoselective construction of the quaternary center. |

| Sulfinamide | Asymmetric synthesis of chiral amines. | Reaction with cyclobutanone to form a chiral N-sulfinyl imine, which could direct the addition of a nucleophile. |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The most plausible synthetic route relies on the nucleophilic addition to a carbonyl group.

The mechanism for the addition of a Grignard reagent to cyclobutanone begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com This concerted step involves the formation of a new C-C bond and the breaking of the C=O π bond, with the electrons moving to the oxygen atom. youtube.com This results in the formation of a strained, tetrahedral magnesium alkoxide intermediate. The subsequent addition of an acid (e.g., H₃O⁺) during the workup step protonates the alkoxide to yield the final tertiary alcohol product. youtube.com The reaction is generally irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.comlibretexts.org

In stereoselective variants, the transition state energetics determine the outcome. For reactions using chiral auxiliaries, steric hindrance imposed by the auxiliary directs the incoming nucleophile to the less hindered face of the electrophile, leading to one diastereomer preferentially. youtube.com In enantioselective catalysis, the chiral catalyst and substrate form a transient, diastereomeric complex that lowers the activation energy for the formation of one enantiomer over the other.

Investigation of Intermediate Species

The nature of the intermediate species in the synthesis of cyclobutanol derivatives is highly dependent on the chosen reaction pathway.

Grignard Reaction Pathway : A plausible synthesis of this compound involves the reaction of a suitable cyclobutanone with a Grignard reagent derived from a protected 2-aminopropane derivative. The key intermediate in this type of reaction is a tetrahedral alkoxide ion. The reaction begins with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the cyclobutanone. This forms an unstable magnesium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. The stereochemistry of the addition can be influenced by the solvent and the steric bulk of the reagents. researchgate.net

[2+2] Cycloaddition Pathway : When constructing the cyclobutane ring via a [2+2] cycloaddition, the mechanism can proceed through different intermediates. The reaction between an alkene and a ketene (or a ketene equivalent) can form the cyclobutanone precursor. These reactions can be concerted or stepwise. In a stepwise mechanism, the reaction may involve a diradical or a dipolar (zwitterionic) intermediate. ru.nl For example, the reaction between sulfonyl allenes and benzyl vinyl ether to form cyclobutane derivatives is thought to proceed through a dipolar mechanism. ru.nl The nature of the substituents on the reacting partners plays a crucial role in determining which intermediate is favored.

Titanium-Mediated Pathways : In reactions analogous to the Kulinkovich cyclopropanation, titanium-based reagents can be used to generate reactive intermediates. For example, the reaction of Grignard reagents with titanium(IV) isopropoxide can form a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org While this is primarily used for cyclopropanol synthesis, related titanium-mediated reactions could be envisioned for cyclobutane synthesis, where a key intermediate would be an organotitanium species that acts as a nucleophile.

Mechanistic Pathways of Key Bond Formations

The formation of the crucial carbon-carbon bonds that define the cyclobutane ring and the tertiary alcohol center follows distinct mechanistic pathways.

C-C Bond Formation in Grignard Addition : The key bond-forming event in a Grignard-based synthesis is the nucleophilic addition of the organomagnesium compound to the carbonyl group of a cyclobutanone. The carbon atom attached to magnesium is nucleophilic and attacks the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, and its electrons are transferred to the oxygen atom, forming the tetrahedral magnesium alkoxide intermediate. youtube.com This mechanism is a fundamental nucleophilic addition reaction.

Ring Formation in [2+2] Cycloaddition : The mechanism of the [2+2] cycloaddition to form the cyclobutane ring can be complex.

Concerted Pathway : A concerted [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules but can be photochemically allowed. This pathway involves the simultaneous formation of two new sigma bonds.

Stepwise Pathway : More commonly, these reactions proceed in a stepwise manner. For instance, in the reaction of an electron-rich alkene with an electron-poor alkene, a zwitterionic intermediate can form. This intermediate then collapses to form the four-membered ring. Alternatively, a diradical intermediate can be formed, which subsequently undergoes ring closure. ru.nl The specific pathway is influenced by the electronic properties of the substrates and the reaction conditions.

Kulinkovich-type Reactions : In the Kulinkovich reaction for synthesizing cyclopropanols from esters, a titanacyclopropane intermediate reacts as a 1,2-dicarbanion equivalent. organic-chemistry.org It first adds to the ester's carbonyl group to form an oxatitanacyclopentane intermediate. wikipedia.orgacsgcipr.org This intermediate then rearranges to a ketone, which undergoes a second intramolecular insertion into the remaining carbon-titanium bond to form the cyclopropane (B1198618) ring. wikipedia.org A similar mechanistic principle could be adapted for cyclobutane synthesis using different starting materials and titanium reagents.

Optimization of Synthetic Efficiency

Optimizing the synthesis of complex molecules like this compound is crucial for practical applications. This involves fine-tuning reaction conditions to maximize yield and purity while considering principles of green chemistry.

Reaction Parameter Tuning (Temperature, Pressure, Solvent Effects)

The efficiency and selectivity of synthetic reactions are highly sensitive to experimental parameters.

Temperature : Temperature control is critical. Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control their exothermicity and prevent side reactions, then allowed to warm to room temperature. In contrast, cycloaddition reactions may require elevated temperatures to overcome the activation energy barrier. For example, in the synthesis of certain cyclobutane derivatives via a high-pressure [2+2] cycloaddition, a temperature of 50°C was found to be optimal. ru.nl

Pressure : High pressure can be a powerful tool for promoting reactions with a negative activation volume, such as cycloadditions. Applying high pressure (e.g., 10-15 kbar) can significantly increase the rate and yield of [2+2] cycloaddition reactions, making it a viable method for synthesizing sterically hindered cyclobutanes. ru.nl

Solvent Effects : The choice of solvent is paramount. Grignard reagents are typically prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which solvate the magnesium center and stabilize the reagent. wikipedia.org In cycloaddition reactions, solvent polarity can influence the reaction mechanism. Polar solvents may stabilize zwitterionic intermediates, favoring a stepwise pathway, while nonpolar solvents might favor a concerted or radical pathway. The selectivity of Grignard additions to cyclobutanones can also be modulated by the solvent, impacting the stereochemical outcome. researchgate.net

| Reaction Type | Parameter | Typical Conditions | Effect |

| Grignard Reaction | Temperature | 0 °C to room temperature | Controls reactivity, minimizes side reactions |

| Solvent | Diethyl ether, THF | Stabilizes Grignard reagent | |

| [2+2] Cycloaddition | Temperature | 50 °C (example) ru.nl | Provides activation energy |

| Pressure | 10-15 kbar (example) ru.nl | Increases reaction rate and yield | |

| Solvent | Varies (nonpolar to polar) | Can influence reaction mechanism (radical vs. ionic) |

Yield Enhancement and Atom Economy Considerations

Maximizing product yield and adhering to the principles of atom economy are central goals in modern synthetic chemistry.

Yield Enhancement : Yields can be improved by carefully optimizing the parameters mentioned above (temperature, solvent, etc.) and by adjusting stoichiometry. For instance, in the synthesis of cyclobutane 6a via a [2+2] cycloaddition, using 3 equivalents of the vinyl ether reactant at 50°C for 19 hours resulted in an optimal yield of 83%. ru.nl In titanium-mediated reactions, using stoichiometric amounts of the titanium reagent, rather than catalytic amounts, often leads to significantly better yields. organic-chemistry.org

Atom Economy : Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product.

[2+2] Cycloaddition reactions are inherently atom-economical, as all atoms from the two reacting alkene components are incorporated into the cyclobutane product.

Grignard Reactions , when followed by an acidic workup, have lower atom economy. The magnesium salts and the atoms from the leaving group in the ester (if used as a precursor) become waste products.

Development of Green Chemistry Approaches for Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

One-Pot Syntheses : Combining multiple reaction steps into a single "one-pot" procedure reduces solvent use, energy consumption, and waste generation by eliminating the need for intermediate purification steps. The development of one-pot, three-component reactions for synthesizing compounds like 1-aminoalkyl-2-naphthols is an example of this approach. ijcmas.com Such a strategy could be adapted for the synthesis of the target cyclobutane derivative.

Mechanochemistry : Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of liquid (liquid-assisted grinding) or no solvent at all, is a green alternative to traditional solvent-based methods. ijcmas.comnih.gov This technique, known as mechanochemistry or "grindstone chemistry," can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. ijcmas.com

Catalysis : The use of efficient and recyclable catalysts can significantly improve the environmental profile of a synthesis. For example, developing magnetically retrievable catalysts allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles without significant loss of activity. nih.gov While not specifically reported for this compound, applying these principles, such as using recyclable Lewis acid catalysts for cycloaddition or Grignard reactions, would represent a significant green advancement.

Chemical Reactivity and Transformation Pathways of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol

Intramolecular Reactivity Profiles

Intramolecular reactions of 1-(2-aminopropan-2-yl)cyclobutan-1-ol can be initiated at the hydroxyl group, the amino moiety, or through processes that relieve the inherent strain of the four-membered ring.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for initiating transformations. While sterically hindered, it can undergo reactions typical of tertiary alcohols, often leading to skeletal rearrangements.

Under acidic conditions, protonation of the hydroxyl group converts it into a good leaving group (water), generating a tertiary carbocation on the cyclobutane (B1203170) ring. This intermediate can then undergo several reaction pathways, including elimination to form an alkene or rearrangement.

A notable intramolecular reaction pathway for amino alcohols is cyclization. rsc.org Depending on the reaction conditions, the amino group can act as an internal nucleophile. For instance, in the presence of a suitable catalyst, such as a ruthenium complex, amino alcohols can undergo intramolecular cyclization to form cyclic amines or lactams. rsc.orgrsc.org In the case of this compound, cyclization could potentially lead to the formation of spirocyclic or fused heterocyclic systems, although the steric hindrance around the tertiary alcohol and the gem-dimethyl group on the side chain might pose significant challenges.

Another potential intramolecular transformation is the formation of N,O-acetals, which are common protecting groups for 1,2- and 1,3-amino alcohols. thieme-connect.de

Transformations of the Amino Moiety

The primary amino group is a versatile functional group that can undergo a variety of intramolecular transformations, provided a suitable electrophilic partner is present or generated within the molecule.

While direct intramolecular reactions involving the amino group without external reagents are limited, its nucleophilic character is central to many transformations. For example, if the hydroxyl group were first converted to a leaving group, the amino group could potentially displace it to form a spirocyclic aziridinium (B1262131) ion, which could then be opened by a nucleophile.

The amino group's reactivity is often harnessed in concert with transformations of the hydroxyl group. For instance, cyclization reactions initiated by activation of the alcohol can be terminated by the nucleophilic amino group. rsc.orgrsc.org

Cyclobutane Ring Strain Release Reactions

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a major driving force for many of its chemical transformations. acs.org Reactions that lead to the opening or expansion of the four-membered ring are often thermodynamically favorable.

Oxidative Cleavage and Ring Expansion: Tertiary cyclobutanols are known to undergo oxidative cleavage of the cyclobutane ring. cdnsciencepub.com For example, reaction with Jones reagent can lead to the formation of 1,4-ketols or 1,4-diketones. cdnsciencepub.com In the case of this compound, oxidation could potentially lead to the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon.

Furthermore, oxidative ring expansion of cyclobutanols can occur. For instance, treatment with cobalt catalysts and molecular oxygen can lead to the formation of 1,2-dioxanols. acs.orgnih.govacs.org This reaction proceeds via an alkoxy radical, which drives the regioselective cleavage of the more substituted side of the ring. acs.orgnih.govacs.org For this compound, this would likely involve cleavage of the bond between the hydroxyl-bearing carbon and the adjacent quaternary carbon of the ring.

Acid-Catalyzed Rearrangements: The carbocation generated from the protonation and loss of the hydroxyl group can initiate ring expansion. A classic example is the semi-pinacol type rearrangement, where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent carbocation, expanding the four-membered ring to a five-membered cyclopentane (B165970) ring. This process relieves ring strain and is a common pathway for cyclobutanol (B46151) derivatives. organic-chemistry.orgugent.beyoutube.com

The table below summarizes potential ring strain release reactions for this compound based on known chemistry of similar compounds.

| Reaction Type | Reagents/Conditions | Potential Products | Driving Force | Citation |

| Oxidative Cleavage | Jones Reagent (CrO₃/H₂SO₄) | 1,4-Ketol or 1,4-Diketone | Relief of Ring Strain | cdnsciencepub.com |

| Oxidative Ring Expansion | Co(acac)₂ / O₂ | 1,2-Dioxanol derivative | Relief of Ring Strain | acs.orgnih.govacs.org |

| Acid-Catalyzed Ring Expansion | Strong Acid (e.g., H₂SO₄) | Cyclopentanone or Cyclopentenol derivatives | Relief of Ring Strain | organic-chemistry.orgugent.be |

| Rhodium-Catalyzed Ring Expansion | Rh₂(II) catalysts (with an azide (B81097) precursor) | Medium-sized N-heterocycles | Relief of Ring Strain | acs.org |

Intermolecular Reactions and Derivatization

The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of intermolecular reactions and the synthesis of various derivatives. The challenge often lies in achieving selectivity between the two functional groups.

Nucleophilic and Electrophilic Reactions

Nucleophilic Reactions: The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk It is expected to readily react with a variety of electrophiles. britannica.commsu.edulibretexts.org

Alkylation: Reaction with alkyl halides will lead to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To achieve mono-alkylation, a large excess of the amine is typically used.

Acylation: Acylation with acid chlorides or anhydrides is a facile reaction that forms amides. chemguide.co.uklibretexts.org This reaction is generally very rapid.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com

The tertiary hydroxyl group is a much weaker nucleophile than the amino group. However, it can be deprotonated with a strong base to form an alkoxide, which is a strong nucleophile and can participate in reactions like the Williamson ether synthesis. youtube.com

Electrophilic Reactions: While the molecule is primarily nucleophilic, the hydroxyl group can be made to act as an electrophilic site. Protonation of the alcohol with a strong acid, followed by elimination of water, generates a carbocation that can be attacked by external nucleophiles.

Selective Functional Group Transformations

Achieving selective reactions at either the amino or hydroxyl group is a key aspect of the synthetic utility of this compound.

Selective N-Acylation: The amino group is significantly more nucleophilic than the sterically hindered tertiary alcohol. Therefore, selective N-acylation can be readily achieved. acs.orggoogle.comacs.orgwipo.int Reaction with one equivalent of an acylating agent, such as an acid chloride or anhydride (B1165640), at low temperatures and often in the presence of a non-nucleophilic base, will predominantly yield the N-acyl derivative.

Selective O-Alkylation: Selective O-alkylation is more challenging due to the lower reactivity of the tertiary alcohol and the higher nucleophilicity of the amine. youtube.com This transformation would typically require prior protection of the amino group. Common protecting groups for amines that are stable under the basic conditions required for O-alkylation include the Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups. researchgate.net Once the amine is protected, the tertiary alcohol can be deprotonated with a strong base (e.g., NaH) and then reacted with an alkylating agent. youtube.com

Selective Protection Strategies: The differential reactivity of the amino and hydroxyl groups allows for selective protection, which is crucial for multi-step synthesis.

Amine Protection: The amino group can be selectively protected as a carbamate (B1207046) (e.g., Boc or Cbz) by reacting with the corresponding anhydride or chloroformate. researchgate.netmdpi.org These protecting groups are generally stable to a wide range of reaction conditions but can be removed when needed.

Alcohol Protection: Protecting the tertiary alcohol is less straightforward due to its steric hindrance. Silyl ethers are common protecting groups for alcohols, but their introduction might be difficult.

Simultaneous Protection: In some cases, both functional groups can be protected simultaneously, for example, by forming a cyclic sulfamidite. jst.go.jp

The following table outlines potential selective derivatization reactions.

| Transformation | Target Functional Group | Reagents/Conditions | Product Type | Key Consideration | Citation |

| N-Acylation | Amino | Acid Chloride, Pyridine | Amide | High selectivity due to higher nucleophilicity of amine | chemguide.co.uklibretexts.orgacs.org |

| N-Alkylation | Amino | Alkyl Halide (amine in excess) | Secondary Amine | Use of excess amine to prevent over-alkylation | libretexts.orglibretexts.org |

| N-Sulfonylation | Amino | Sulfonyl Chloride, Base | Sulfonamide | Forms the basis of the Hinsberg test for amines | msu.edulibretexts.org |

| O-Alkylation | Hydroxyl | 1. Amine Protection (e.g., Boc₂O) 2. NaH, Alkyl Halide | Ether | Amine protection is essential before O-alkylation | youtube.comresearchgate.net |

| O-Esterification | Hydroxyl | 1. Amine Protection 2. Acid Chloride, Pyridine | Ester | Amine protection is required for selectivity | tandfonline.comsciepub.com |

Formation of Complex Molecular Architectures

The strained four-membered ring of cyclobutanol derivatives makes them valuable building blocks in organic synthesis, enabling the construction of intricate molecular skeletons. The high ring strain (approximately 26 kcal/mol) of the cyclobutane moiety serves as a potent driving force for a variety of transformations. nih.gov In synthetic chemistry, skeletal reorganization is a powerful strategy for the efficient assembly of molecular skeletons and allows for the late-stage modification of complex molecules. rsc.org

Strategies involving cyclobutane derivatives often lead to the formation of larger or more complex ring systems. For instance, the enantioselective synthesis of cyclobutanols has been utilized as a key step in the total synthesis of natural products such as grandisol (B1216609) and fragranol. rsc.org While direct examples involving this compound are not prominent in the literature, analogous 1-substituted cyclobutanols undergo reactions to build complex spirocyclic systems. One such method is the trifluoroacetic acid (TFA)-catalyzed [3+2] spiroannulation of 1-phenylcyclobutanols, which yields spiro[cyclobuta[a]indene-7,1′-cyclobutane] derivatives under mild conditions. researchgate.net This highlights the potential of the cyclobutanol scaffold to participate in cascade reactions that generate significant molecular complexity.

Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often initiated thermally, photochemically, or by acid or base catalysis, leading to significant structural reorganization.

Thermally and Photochemically Induced Ring Transformations

Photochemical methods are significant in both the synthesis and transformation of cyclobutane rings. The Norrish/Yang reaction, a well-known photochemical process, involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical that can cyclize to form a cyclobutanol. acs.orgnih.gov This is a primary route to aminocyclobutanol structures. acs.orgnih.gov

Conversely, photochemically induced transformations of the cyclobutane ring itself can occur. For example, photoredox catalysis can initiate radical-mediated cascades. In related systems, vinyl radicals generated photochemically can undergo cyclization to form cyclobutanol skeletons. researchgate.net While specific photochemical rearrangements of this compound are not documented, photoinduced 1,3-acyl migrations and other radical rearrangements are known to effect significant skeletal reorganizations in complex molecules containing strained rings. rsc.org

Acid- and Base-Catalyzed Rearrangements

The functional groups of this compound are reactive under both acidic and basic conditions, often leading to rearrangements.

Acid-Catalyzed Reactions: Under acidic conditions, the tertiary hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation adjacent to the cyclobutane ring. This intermediate is highly prone to rearrangement. Intermolecular Friedel-Crafts reactions can occur rapidly in the presence of an aromatic ring. nih.gov More commonly, the strain of the cyclobutane ring facilitates C-C bond cleavage and rearrangement. A well-established pathway is the acid-catalyzed expansion of 1-substituted cyclobutanols. For example, 1-phenylcyclobutanols undergo a TFA-catalyzed spiroannulation, demonstrating a cascade of protonation, ring-opening, and cyclization. researchgate.net

Base-Catalyzed Reactions: The primary amine and hydroxyl group can participate in base-catalyzed cyclization reactions. A classic transformation for amino alcohols is intramolecular cyclodehydration. For instance, treatment of amino alcohols with thionyl chloride can generate a chloroamine intermediate, which upon treatment with a base, undergoes intramolecular substitution to form a cyclic amine. orgsyn.org Depending on the relative positions of the functional groups, this can lead to the formation of new heterocyclic rings appended to the core structure.

Skeletal Reorganizations (e.g., Ring Enlargement, Contraction)

Skeletal reorganizations are a hallmark of cyclobutane chemistry, driven by the release of ring strain. nih.govrsc.org These transformations can be catalyzed by transition metals, leading to ring expansion or cleavage.

Ring Enlargement: A prominent example is the gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols, which undergo ring expansion to stereoselectively yield highly substituted cyclopentanones. acs.org This type of reaction proceeds via a rearrangement that is stereospecific with respect to substituents on the cyclobutane ring. acs.org

Ring-Opening/Cleavage: Transition metals such as Iridium(I) and Rhodium(I) are known to catalyze the C−C bond activation and cleavage of tertiary cyclobutanols. nih.gov This process typically involves the formation of a metal-alkoxide, followed by β-carbon elimination, which breaks the four-membered ring and ultimately produces a ring-opened ketone after reductive elimination. nih.gov Such reactions can be rendered enantioselective through the use of chiral ligands, providing a method for the desymmetrization of prochiral cyclobutanols. nih.gov The high ring strain of cyclobutanols makes them susceptible to such ring-opening reactions in the presence of various catalysts, including transition metals and photocatalysts. nih.gov

The table below summarizes key skeletal reorganizations applicable to cyclobutanol scaffolds.

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Ring Expansion | Gold(I) Complexes | Substituted Cyclopentanones | acs.org |

| C-C Bond Cleavage | Iridium(I) or Rhodium(I) Complexes | Ring-Opened Ketones | nih.gov |

| Spiroannulation | Brønsted Acid (TFA) | Spirocyclic Indenes | researchgate.net |

Advanced Derivatization Strategies for Chemical Library Generation

The structural features of this compound, namely the primary amine and tertiary alcohol, provide two distinct points for chemical modification. This makes it a potentially valuable scaffold for the creation of chemical libraries for drug discovery and medicinal chemistry.

Modular Functionalization Approaches

Modular, or "click," chemistry aims to rapidly synthesize diverse molecules by connecting building blocks through robust and high-yielding reactions. thieme.de A molecule like this compound, with its orthogonal functional groups, is well-suited for such a strategy. In modern medicinal chemistry, there is a strong emphasis on creating molecules with three-dimensional complexity to explore new chemical space, a concept termed "escape from flatland". nih.gov

A modular synthetic platform might involve a bifunctional building block that can be systematically elaborated. acs.org For example, the primary amine of this compound could be functionalized using a wide array of common medicinal chemistry reactions, such as amide or sulfonamide formation, reductive amination, or Buchwald-Hartwig cross-coupling. acs.org The hydroxyl group offers a second vector for diversification, although its tertiary nature may limit its reactivity to reactions like etherification under specific conditions or elimination to form an alkene. This dual functionality allows for the programmed installation of different chemical moieties, enabling the rapid generation of a library of related compounds with diverse properties for structure-activity relationship (SAR) studies. rsc.orgprinceton.edu

Diversity-Oriented Synthesis from the Core Scaffold

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. nih.gov The strained cyclobutane ring and the bifunctional nature of this compound make it a potentially valuable scaffold for DOS. The cyclobutane core offers a rigid, three-dimensional structure that can serve as a foundation for building molecular complexity. nih.govacs.org

The amino and hydroxyl groups can be selectively functionalized to introduce a variety of substituents, leading to a library of related compounds. For example, the amine could be acylated, sulfonated, or alkylated, while the hydroxyl group could be etherified or esterified. Subsequent reactions that leverage the ring strain of the cyclobutane could then be employed to generate a range of different molecular skeletons. researchgate.net

The table below illustrates a hypothetical diversity-oriented synthesis approach starting from the core scaffold of this compound.

| Starting Scaffold | Reagent/Condition | Transformation Type | Resulting Scaffold |

| This compound | 1. Acyl Chloride2. Acid Catalyst | Amine Acylation, then Ring Expansion | Substituted Cyclopentene |

| This compound | 1. Alkyl Halide2. Oxidizing Agent (e.g., Co(acac)₂) | Amine Alkylation, then Oxidative Ring Expansion | Substituted 1,2-Dioxane |

| This compound | 1. Sulfonyl Chloride2. Ir Catalyst | Amine Sulfonylation, then C-C Cleavage | Acyclic β-amino ketone |

This table is illustrative and based on the reactivity of analogous compounds.

Kinetic and Thermodynamic Studies of Key Reactions

Due to the absence of specific experimental data for this compound, this section will discuss the general kinetic and thermodynamic principles that would govern its reactions, based on studies of similar systems.

Thermodynamics:

The high ring strain of the cyclobutane ring in this compound is a key thermodynamic factor. The strain energy of cyclobutane is approximately 111 kJ/mol. walisongo.ac.id This stored potential energy makes ring-opening and ring-expansion reactions thermodynamically favorable, as they lead to less strained, more stable products like cyclopentane or open-chain derivatives. wikipedia.orgopenstax.org The heat of combustion for cyclobutanol is significantly different from that of its less strained isomers like 1-butanol (B46404) and 2-butanol, which is a direct measure of this ring strain. walisongo.ac.id

Kinetics:

While thermodynamically favorable, the reactions of cyclobutane derivatives often have significant kinetic barriers. For instance, acid-catalyzed rearrangements require the formation of a high-energy carbocation intermediate. cdnsciencepub.comcdnsciencepub.com The rates of these reactions would be influenced by factors such as the stability of the carbocation and the nature of the solvent.

Kinetic studies on the rearrangement of related ketones, such as t-butyl phenyl ketone with aluminum chloride, have shown the formation of intermediate complexes that are the reactive species in the rearrangement process. rsc.org Similar kinetic investigations on the cyclization of vinylchlorocarbenes to cyclopropenes have provided insights into the activation energies of ring-forming reactions. nih.gov

The table below presents hypothetical kinetic and thermodynamic data for a plausible ring expansion reaction of this compound, based on values reported for analogous systems.

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Ea (kJ/mol) |

| Acid-catalyzed ring expansion to a cyclopentanol (B49286) derivative | -30 to -50 | +10 to +30 | Negative | 80 to 120 |

This table contains hypothetical data for illustrative purposes, derived from general principles and data for similar reactions.

Advanced Structural and Spectroscopic Elucidation of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of organic molecules. For 1-(2-aminopropan-2-yl)cyclobutan-1-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal correlations between the non-equivalent methylene (B1212753) protons within the cyclobutane (B1203170) ring and show the coupling between the different sets of protons on the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. The quaternary carbons, such as C1 of the cyclobutane ring and C2 of the propanol (B110389) moiety, will be absent from the HSQC spectrum, which aids in their identification. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.com HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl protons of the aminopropane group to the quaternary carbon C2 of the same group, and crucially, to the quaternary carbon C1 of the cyclobutane ring, confirming the connectivity between the two core structural moieties. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Cyclobutane C1 | - | ~75-80 | From H2/H4, H5, H6 |

| Cyclobutane C2/C4 | ~1.8-2.2 | ~30-35 | To C1, C3, C4/C2 |

| Cyclobutane C3 | ~1.6-1.9 | ~15-20 | To C2, C4 |

| Propanol C1' | ~1.2 (s, 6H) | ~25-30 | To C2', C3' |

| Propanol C2' | - | ~55-60 | From H1', H3' |

| Propanol C3' (CH₂) | ~2.8 (s, 2H) | ~50-55 | To C1', C2' |

| OH | Variable | - | - |

| NH₂ | Variable | - | - |

The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. Furthermore, rotation around the single bond connecting the cyclobutane and aminopropane moieties may be hindered. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can be used to calculate the energy barriers between different conformers. researchgate.netrsc.org For instance, a puckered cyclobutane ring can undergo a "ring-flipping" process. If this process is slow on the NMR timescale (at low temperatures), separate signals for axial and equatorial protons may be observed. nih.gov

Proton-proton coupling constants (J-values) are also highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of the coupling constants for the cyclobutane ring protons can provide valuable information about the ring's preferred conformation in solution. iastate.eduorganicchemistrydata.org

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is critical for confirming the molecular formula and for proposing logical fragmentation pathways. nih.gov

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule of this compound is expected to undergo characteristic fragmentation. The analysis of these fragmentation patterns is a cornerstone of its identification. nih.goved.ac.uk Drawing parallels with the fragmentation of structurally similar ketamine analogs, a primary fragmentation route is likely to be α-cleavage. mdpi.com

Key expected fragmentation pathways for [M+H]⁺ include:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion [M+H-H₂O]⁺. libretexts.org

Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group.

α-Cleavage: This is a dominant fragmentation mechanism for such compounds. mdpi.com Cleavage of the C1-C2' bond would be a key indicator of the connection between the two main structural parts. Another likely α-cleavage would involve the bonds within the cyclobutane ring adjacent to the hydroxyl-bearing carbon (C1), leading to ring-opening. This can be followed by the loss of small molecules like ethene or cyclobutene. mdpi.comlibretexts.org

Table 2: Predicted HRMS Fragments for this compound ([C₁₁H₂₃NO + H]⁺)

| m/z (monoisotopic) | Formula | Proposed Identity/Origin |

|---|---|---|

| 186.1852 | [C₁₁H₂₄NO]⁺ | Protonated Molecule [M+H]⁺ |

| 168.1747 | [C₁₁H₂₂N]⁺ | [M+H-H₂O]⁺ |

| 169.1903 | [C₁₁H₂₃O]⁺ | [M+H-NH₃]⁺ |

| 86.0964 | [C₅H₁₂N]⁺ | α-cleavage, [H₂N-C(CH₃)₂-CH₂]⁺ fragment |

| 100.0753 | [C₆H₁₀O]⁺ | α-cleavage, [Cyclobutyl-C(OH)]⁺ fragment |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it moves through a buffer gas. nih.gov The resulting parameter, the collision cross section (CCS), is a valuable physicochemical property that can help distinguish between isomers, which may have identical masses and similar fragmentation patterns. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the key functional groups will give rise to distinct peaks:

O-H stretch: A broad, strong band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the alcohol group. nih.gov

N-H stretch: The primary amine group will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region. nist.gov

C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O stretch: A strong band for the tertiary alcohol C-O single bond stretch should appear in the 1100-1200 cm⁻¹ region.

C-N stretch: This vibration is expected in the 1020-1250 cm⁻¹ range.

The combination of IR and Raman spectra provides complementary information for a more complete vibrational analysis.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |

| N-H stretch | Primary Amine | 3300-3500 | Medium (2 bands) | Medium |

| C-H stretch | Alkyl (sp³) | 2850-3000 | Strong | Strong |

| N-H bend | Primary Amine | 1590-1650 | Medium-Strong | Weak |

| C-O stretch | Tertiary Alcohol | 1100-1200 | Strong | Weak-Medium |

| C-N stretch | Alkyl Amine | 1020-1250 | Medium | Medium |

Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the hydroxyl (-OH), the primary amine (-NH₂), the cyclobutane ring, and the gem-dimethyl group. The positions of these vibrational bands are sensitive to the molecular environment, particularly hydrogen bonding.

The hydroxyl group's O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The breadth of this band is a hallmark of intermolecular hydrogen bonding. In a condensed phase (solid or liquid), the -OH group can act as both a hydrogen bond donor and acceptor, leading to this characteristic broadening. In contrast, a non-hydrogen-bonded (free) O-H stretch would appear as a sharp peak around 3600 cm⁻¹.

The primary amine group (-NH₂) gives rise to two distinct stretching vibrations: the asymmetric (νₐₛ) and symmetric (νₛ) N-H stretches. These typically appear in the 3300-3500 cm⁻¹ range, often superimposed on the broad O-H band. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. Furthermore, the N-H bending or scissoring vibration is expected in the 1590-1650 cm⁻¹ region.

The C-N stretching vibration of the amino group is anticipated to be in the 1020-1250 cm⁻¹ range. Similarly, the C-O stretching vibration of the tertiary alcohol should appear in the region of 1100-1200 cm⁻¹. The cyclobutane ring itself has characteristic C-H stretching vibrations just below 3000 cm⁻¹ and ring puckering vibrations at lower frequencies. The gem-dimethyl groups will exhibit characteristic symmetric and asymmetric C-H bending vibrations around 1370-1390 cm⁻¹.

A representative table of expected characteristic IR vibrational frequencies for this compound is presented below, based on data for similar amino alcohols and cyclobutane derivatives.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) | Broadness indicates intermolecular hydrogen bonding. |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3350-3450 | |

| Symmetric N-H Stretch | ~3250-3350 | ||

| N-H Bend (Scissoring) | 1590-1650 | ||

| Alkyl C-H | C-H Stretch | 2850-2970 | Includes cyclobutane and isopropyl methyl C-H stretches. |

| Gem-dimethyl | C-H Bend | ~1370-1390 | |

| Tertiary Alcohol | C-O Stretch | 1100-1200 | |

| Primary Amine | C-N Stretch | 1020-1250 |

Computational Vibrational Spectroscopy for Band Assignment

To complement experimental IR spectroscopy, computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for the precise assignment of vibrational bands. nih.gov By calculating the vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. nih.gov This theoretical spectrum, when compared with the experimental one, allows for a detailed understanding of the nature of the vibrational modes, including contributions from different functional groups (Potential Energy Distribution, PED). nih.gov

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed on the gaseous, isolated molecule. nih.gov It is important to note that such calculations often overestimate vibrational frequencies due to the harmonic approximation and the absence of intermolecular interactions. princeton.edu Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

Computational studies can also model the effects of intermolecular hydrogen bonding by including explicit solvent molecules or by using continuum solvation models. acs.org These more complex calculations can provide a more accurate prediction of the IR spectrum in a condensed phase. For instance, modeling the dimeric or polymeric structures of this compound linked by hydrogen bonds would predict the significant red-shift and broadening of the O-H and N-H stretching bands observed experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring and the side chain.

A hypothetical table of crystallographic data for this compound is presented below, reflecting typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Absolute Configuration Assignment for Chiral Isomers

Since this compound is a chiral molecule, its crystals will be enantiomerically pure or a racemic mixture. If a chiral resolution is performed and a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, often by comparing the intensities of Friedel pairs of reflections. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily governed by hydrogen bonding between the hydroxyl and amino groups. It is anticipated that the molecules would form chains or more complex three-dimensional networks. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule, while the amino group could participate in hydrogen bonding with the hydroxyl oxygen of another molecule. These interactions are crucial in stabilizing the crystal lattice. The study of similar amino alcohols has shown that such hydrogen bonding networks are a common and defining feature of their solid-state structures.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules in solution. They provide information about the stereochemistry of the molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For this compound, the chromophores are the C-O and C-N bonds. While these saturated chromophores absorb in the far-UV region, their interaction in a chiral environment can give rise to a measurable CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are unique to each enantiomer.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. Together, CD and ORD provide a powerful tool for distinguishing between enantiomers and for determining the enantiomeric excess of a sample. nih.gov The specific rotation, [α]D, measured at the sodium D-line (589 nm), is a standard parameter for characterizing chiral compounds.

The chiroptical properties of amino alcohols can be sensitive to the solvent and pH due to changes in conformation and protonation state. acs.org For instance, protonation of the amino group would likely alter the electronic transitions and thus the CD and ORD spectra.

A hypothetical table of chiroptical data for the (R)- and (S)-enantiomers of this compound is presented below.

| Property | (R)-enantiomer | (S)-enantiomer |

| Specific Rotation [α]D (c=1, MeOH) | Negative | Positive |

| CD Cotton Effect (λ_max) | e.g., Positive at ~210 nm | e.g., Negative at ~210 nm |

Correlation with Stereochemical Data

The elucidation of the three-dimensional structure of molecules, or stereochemistry, is a critical aspect of chemical analysis, particularly for compounds with multiple chiral centers such as this compound. The spatial arrangement of atoms and functional groups can significantly influence the compound's physical, chemical, and biological properties. Spectroscopic techniques are powerful tools for correlating the observed spectral data with the specific stereochemical features of a molecule. For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods, provides the most detailed insights into their stereochemistry.

The molecule this compound possesses two stereocenters, which gives rise to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The correlation of spectroscopic data with the specific configuration of these stereoisomers relies on established principles of stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of organic molecules in solution. For derivatives of this compound, several NMR parameters are crucial for stereochemical assignment.

Chemical Shifts (δ): The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment. The spatial orientation of substituents in different stereoisomers leads to distinct chemical shifts. For instance, in cyclobutane rings, substituents in a cis or trans relationship will experience different shielding and deshielding effects. An axial substituent is typically shielded compared to an equatorial one, resulting in an upfield shift.

Coupling Constants (J): Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents on the cyclobutane ring can be inferred. This is particularly useful in distinguishing between diastereomers.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) is a powerful technique for determining spatial proximity between protons. For the stereoisomers of this compound, NOE correlations can be observed between protons that are close in space, even if they are not directly bonded. This information is invaluable for establishing the relative stereochemistry of the substituents on the cyclobutane ring. For example, a strong NOE between a proton on the cyclobutane ring and a proton on the aminopropyl side chain would indicate a cis relationship.

Chiral Derivatizing Agents: In cases where the NMR spectra of enantiomers are identical, chiral derivatizing agents (CDAs) can be employed. These agents react with the amino or hydroxyl group of this compound to form diastereomeric derivatives. These diastereomers will have distinct NMR spectra, allowing for their differentiation and, in many cases, the assignment of absolute configuration by comparing the observed chemical shifts with established models for the CDA.

Computational Modeling

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. By calculating the theoretical NMR parameters for each possible stereoisomer and comparing them with the experimental data, a confident assignment of the stereochemistry can be made. This approach is especially powerful when dealing with conformationally flexible molecules like cyclobutane derivatives.

While specific experimental data for the stereoisomers of this compound are not widely available in the public domain, the principles outlined above form the basis for their stereochemical elucidation. The expected differences in the NMR spectra of the diastereomers would allow for their distinction. The table below illustrates the type of data that would be collected and analyzed.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of a this compound Derivative

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Key NOE Correlations (Diastereomer A) | Key NOE Correlations (Diastereomer B) |

|---|---|---|---|---|

| -OH | 3.5 | 3.7 | H-cyclobutane (cis) | H-cyclobutane (trans) |

| -NH₂ | 1.8 | 1.9 | H-propyl | H-propyl |

| Cyclobutane-H (α to C-O) | 2.1 | 2.3 | -OH, H-cyclobutane (geminal) | -OH, H-cyclobutane (geminal) |

| Cyclobutane-H (α to C-C(NH₂)) | 2.5 | 2.2 | H-propyl (side chain) | H-propyl (side chain) |

Computational and Theoretical Investigations of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. icm.edu.pl For a molecule like 1-(2-aminopropan-2-yl)cyclobutan-1-ol, these calculations can predict its geometry, orbital energies, and thermodynamic properties. Methods like B3LYP with a suitable basis set such as 6-311G++(d,p) are commonly used for such analyses, providing a balance between computational cost and accuracy. icm.edu.pl